PEG(2000)-C-DMG

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C38H73NO8 |

|---|---|

Peso molecular |

672.0 g/mol |

Nombre IUPAC |

[(2R)-3-[3-(2-methoxyethoxy)propylcarbamoyloxy]-2-tetradecanoyloxypropyl] tetradecanoate |

InChI |

InChI=1S/C38H73NO8/c1-4-6-8-10-12-14-16-18-20-22-24-27-36(40)45-33-35(34-46-38(42)39-29-26-30-44-32-31-43-3)47-37(41)28-25-23-21-19-17-15-13-11-9-7-5-2/h35H,4-34H2,1-3H3,(H,39,42)/t35-/m1/s1 |

Clave InChI |

YWYMLVACUCXAEC-PGUFJCEWSA-N |

SMILES isomérico |

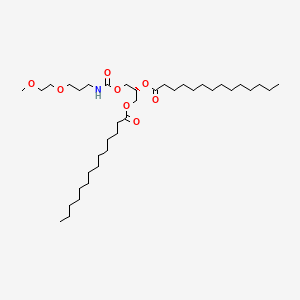

CCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)NCCCOCCOC)OC(=O)CCCCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)NCCCOCCOC)OC(=O)CCCCCCCCCCCCC |

Origen del producto |

United States |

Foundational & Exploratory

The Pivotal Role of PEG(2000)-C-DMG in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, commonly known as PEG(2000)-C-DMG, is a PEGylated lipid that has become an indispensable component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA).[1][2] Its unique amphiphilic structure, comprising a hydrophilic polyethylene (B3416737) glycol (PEG) chain and a hydrophobic dimyristoylglycerol (DMG) anchor, imparts critical functionalities to LNP-based drug delivery systems.[3] This technical guide provides an in-depth overview of the applications of this compound in research, focusing on quantitative data, experimental methodologies, and key workflows.

Core Functions and Mechanism of Action

In LNP formulations, this compound plays a multifaceted role essential for the stability, biocompatibility, and in vivo performance of the nanoparticles.[4] The primary functions include:

-

Steric Stabilization: The PEG chain forms a hydrophilic corona on the surface of the LNP, creating a steric barrier that prevents aggregation and fusion of the nanoparticles during formulation and storage.[4]

-

Prolonged Circulation (Stealth Effect): This hydrophilic shield reduces the opsonization of LNPs by serum proteins, thereby minimizing their recognition and clearance by the mononuclear phagocyte system (MPS).[5][6] This "stealth" characteristic significantly prolongs the circulation half-life of the LNPs, allowing for greater accumulation at target tissues.[5]

-

Modulation of Cellular Uptake: The density of the PEG layer can influence the interaction of LNPs with target cells. While a dense PEG layer can hinder cellular uptake, the transient nature of the DMG anchor allows for the gradual shedding of the PEG-lipid, exposing the underlying lipids that facilitate endosomal escape and intracellular delivery of the nucleic acid payload.[6][7]

Quantitative Data on LNP Formulations

The precise molar ratio of lipid components is critical in determining the physicochemical properties and biological activity of LNPs. This compound is typically included as a small molar percentage of the total lipids.

| Formulation | Application | Ionizable Lipid | Helper Lipid | Cholesterol | This compound | Molar Ratio | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| Patisiran (Onpattro®) | siRNA therapeutic (hATTR amyloidosis) | DLin-MC3-DMA | DSPC | Cholesterol | This compound | 50:10:38.5:1.5 | ~80 | - | >95% | [1][] |

| mRNA LNP (Research) | mRNA delivery | SM-102 | DSPC | Cholesterol | This compound | 50:10:38.5:1.5 | ~80-100 | Slightly positive | >90% | [9] |

| siRNA LNP (Research) | siRNA delivery to dendritic cells | DLin-MC3-DMA | DSPC | Cholesterol | This compound | 51:10:39:1.5 | 40-60 | - | - | [10] |

| mRNA LNP (PEG Variation Study) | mRNA delivery | Synthetic Ionizable Lipid | DOPE | Cholesterol | This compound | 40:10:48.5:1.5 | ~100 | +15 | >80% | [4] |

| mRNA LNP (PEG Variation Study) | mRNA delivery | Synthetic Ionizable Lipid | DOPE | Cholesterol | This compound | 40:10:45:5 | ~120 | +10 | >80% | [4] |

Experimental Protocols

LNP Preparation via Microfluidic Mixing

This method allows for the rapid and reproducible formation of monodisperse LNPs.

Materials:

-

Ionizable lipid (e.g., DLin-MC3-DMA, SM-102) dissolved in ethanol (B145695)

-

DSPC dissolved in ethanol

-

Cholesterol dissolved in ethanol

-

This compound dissolved in ethanol

-

Nucleic acid (siRNA or mRNA) dissolved in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr™)

Procedure:

-

Prepare Lipid Stock Solutions: Dissolve each lipid (ionizable lipid, DSPC, cholesterol, and this compound) in absolute ethanol to a final concentration of 10-20 mg/mL.

-

Prepare Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare Nucleic Acid Solution: Dissolve the siRNA or mRNA in the acidic aqueous buffer to a suitable concentration (e.g., 0.2-0.5 mg/mL).

-

Microfluidic Mixing: Set the total flow rate and the flow rate ratio of the aqueous to ethanolic phase on the microfluidic device (a common ratio is 3:1).

-

LNP Formation: Load the lipid mixture into one syringe and the nucleic acid solution into another. Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs with the nucleic acid encapsulated.

-

Dialysis: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS), pH 7.4, for at least 18 hours to remove the ethanol and raise the pH.

-

Sterilization and Storage: Sterile filter the LNP suspension through a 0.22 µm filter and store at 4°C.

LNP Preparation via Nanoprecipitation (Vortexing Method)

This is a simpler method suitable for initial screening and small-scale preparations.

Materials:

-

Lipid mixture in ethanol (as prepared in the microfluidic protocol)

-

Nucleic acid in acidic aqueous buffer (as prepared in the microfluidic protocol)

Procedure:

-

Dispense Aqueous Phase: Pipette the nucleic acid solution into a sterile microcentrifuge tube.

-

Rapid Addition of Ethanolic Phase: While vigorously vortexing the aqueous solution, rapidly add the ethanolic lipid mixture.

-

Incubation: Continue vortexing for 30-60 seconds and then incubate at room temperature for 30 minutes to allow for LNP stabilization.

-

Dialysis and Storage: Proceed with dialysis and storage as described in the microfluidic mixing protocol.

Mandatory Visualizations

Caption: Workflow for the formulation of lipid nanoparticles (LNPs).

References

- 1. Patisiran - Wikipedia [en.wikipedia.org]

- 2. tga.gov.au [tga.gov.au]

- 3. PEG2000-C-DMG|LNP |DC Chemicals [dcchemicals.com]

- 4. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]

- 9. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Shielding of Lipid Nanoparticles for siRNA Delivery: Impact on Physicochemical Properties, Cytokine Induction, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PEG(2000)-C-DMG for Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG), a critical component in modern drug delivery systems, particularly in the formulation of lipid nanoparticles (LNPs) for nucleic acid therapeutics.

Chemical Structure and Properties

This compound is a synthetic lipid consisting of a dimyristoyl glycerol (B35011) (DMG) lipid anchor and a methoxy-terminated polyethylene (B3416737) glycol (mPEG) chain with an average molecular weight of 2000 Daltons.[1][2] This amphiphilic nature, possessing both a hydrophobic lipid tail and a hydrophilic polymer chain, is fundamental to its function in drug delivery vehicles.[2]

The DMG portion, derived from myristic acid, provides stability and facilitates the anchoring of the molecule within the lipid bilayer of a nanoparticle.[2] The mPEG chain forms a hydrophilic corona on the nanoparticle surface, which is crucial for its in vivo performance.[2]

Caption: Schematic of this compound's core components.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | α-[3-[[[2,3-bis[(1-oxotetradecyl)oxy]propoxy]carbonyl]amino]propyl]-ω-methoxy-poly(oxy-1,2-ethanediyl)[3] |

| Synonyms | DMG-C-mPEG2000, mPEG2000C-DMG, Polyethylene Glycol-2000-C-DMG[2][3][4] |

| CAS Number | 1019000-64-6[2][4] |

| Molecular Formula | (C₂H₄O)nC₃₆H₇₃NO₅[4] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white solid[4][5] |

| Molecular Weight | Approximately 2607 g/mol [5] |

| Solubility | Soluble in DMSO (100 mg/mL), DMF (25 mg/mL), Ethanol (B145695) (10 mg/mL), and PBS (pH 7.2) (10 mg/mL)[5][6] |

| Storage Temperature | -20°C[3][5] |

| Purity | Typically >97%[5] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that is generally performed via chemical synthesis methods, and the specifics can be found in relevant chemical literature and patents.[2] A common synthetic route involves the reaction of N,N-dimethylglycine (DMG) with C-methyl polyethylene glycol 2000.[2]

Role and Mechanism of Action in Lipid Nanoparticles

This compound is an essential excipient in the formulation of LNPs, which are used to encapsulate and deliver therapeutic payloads like mRNA and siRNA.[1][7]

Key Functions:

-

Steric Stabilization: The hydrophilic PEG chains form a protective layer around the LNP, preventing aggregation and opsonization by blood proteins. This "stealth" property helps to evade the immune system and prolongs the circulation time of the nanoparticles.[8]

-

Controlled Particle Size: The inclusion of PEGylated lipids during LNP formulation influences the final particle size, which is a critical parameter for biodistribution and cellular uptake.

-

Modulated Biodistribution: The density of the PEG coating can influence which tissues and organs the LNPs accumulate in.

Caption: this compound in a lipid nanoparticle.

A crucial aspect of this compound's function is the phenomenon of "PEG shedding." The relatively short C14 acyl chains of the DMG anchor result in a less stable insertion into the LNP's lipid bilayer compared to lipids with longer acyl chains (e.g., C18). This leads to the gradual dissociation of this compound from the LNP surface after administration. This shedding is advantageous as it exposes the underlying LNP, facilitating interaction with target cells and subsequent endosomal escape of the therapeutic payload.

Caption: The role of PEG shedding in LNP-mediated delivery.

Experimental Protocols

Formulation of mRNA-LNPs using Microfluidics

This protocol describes a general method for formulating mRNA-LNPs using a microfluidic mixing device.

Caption: Workflow for LNP formulation via microfluidics.

Methodology:

-

Preparation of Lipid Stock Solution (Organic Phase):

-

Dissolve the ionizable lipid, helper phospholipid (e.g., DSPC), cholesterol, and this compound in 200-proof ethanol to their desired final concentrations.

-

A common molar ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:this compound).

-

Ensure complete dissolution, gentle heating may be applied if necessary.

-

-

Preparation of mRNA Stock Solution (Aqueous Phase):

-

Dissolve the mRNA in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0). The acidic pH ensures the ionizable lipid becomes protonated, facilitating complexation with the negatively charged mRNA.

-

-

Microfluidic Mixing:

-

Set up a microfluidic mixing device (e.g., a staggered herringbone micromixer) according to the manufacturer's instructions.[9]

-

Load the lipid and mRNA stock solutions into separate syringes.

-

Pump the two solutions through the microfluidic chip at a defined total flow rate (TFR) and flow rate ratio (FRR). A typical FRR is 3:1 (aqueous:organic).[10]

-

The rapid mixing induces nanoprecipitation, leading to the self-assembly of lipids and encapsulation of mRNA.[11]

-

-

Downstream Processing:

-

Immediately dilute the collected LNP solution with a neutral buffer like PBS (pH 7.4) to stabilize the nanoparticles.

-

Remove ethanol and unencapsulated mRNA, and concentrate the LNP formulation using a method such as tangential flow filtration (TFF) with an appropriate molecular weight cut-off membrane (e.g., 100 kDa).

-

Characterization of Formulated LNPs

4.2.1. Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

-

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles to determine their hydrodynamic diameter and size distribution (PDI).[12]

-

Protocol:

-

Dilute the LNP sample in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS measurement.

-

Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust.

-

Transfer the filtered sample to a clean DLS cuvette.

-

Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature (e.g., 25°C).

-

Perform the measurement according to the instrument's software instructions.

-

Analyze the autocorrelation function to obtain the mean particle size (Z-average) and the PDI. A PDI value below 0.2 generally indicates a monodisperse sample.[13]

-

4.2.2. Zeta Potential Measurement

-

Principle: Zeta potential is a measure of the magnitude of the electrostatic charge at the particle's surface and is a key indicator of colloidal stability. It is typically measured using electrophoretic light scattering (ELS).[][15]

-

Protocol:

-

Dilute the LNP sample in a low ionic strength buffer (e.g., 10 mM NaCl or diluted PBS) to an appropriate concentration.[16] High ionic strength buffers can screen the surface charge, leading to inaccurate measurements.

-

Load the diluted sample into a zeta potential measurement cell, ensuring no air bubbles are trapped.[17]

-

Place the cell in the instrument and perform the measurement. The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated using the Henry equation.[17]

-

Report the zeta potential along with the pH and conductivity of the dispersant.[17][18]

-

4.2.3. mRNA Encapsulation Efficiency (EE)

-

Principle: EE is the percentage of mRNA that is successfully encapsulated within the LNPs. A common method to determine this is using a fluorescent dye like RiboGreen, which fluoresces upon binding to nucleic acids. The difference in fluorescence before and after lysing the LNPs is used to calculate the EE.

-

Protocol:

-

Prepare a standard curve of the free mRNA using the RiboGreen reagent.

-

Measurement of Free mRNA:

-

Dilute the intact LNP sample in a suitable buffer.

-

Add the RiboGreen reagent and measure the fluorescence.

-

Determine the concentration of free (unencapsulated) mRNA using the standard curve.

-

-

Measurement of Total mRNA:

-

Take another aliquot of the diluted LNP sample.

-

Add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated mRNA.

-

Add the RiboGreen reagent and measure the fluorescence.

-

Determine the total mRNA concentration using the standard curve.

-

-

Calculation:

-

Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.[19]

-

-

Conclusion

This compound is a well-characterized and indispensable component in the field of nucleic acid delivery. Its unique amphiphilic structure provides LNPs with the necessary stability and "stealth" properties for effective systemic delivery. A thorough understanding of its chemical properties, its role in LNP formulations, and the standardized protocols for formulation and characterization are essential for the development of safe and effective nanomedicines. The continued study of PEGylated lipids like this compound will undoubtedly contribute to the advancement of next-generation therapeutic and prophylactic agents.

References

- 1. DMG-PEG 2000 - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. caymanchem.com [caymanchem.com]

- 4. PEG2000-C-DMG CAS#: 1019000-64-6 [amp.chemicalbook.com]

- 5. PEG2000-C-DMG(CAS:1019000-64-6) Manufacturers, Suppliers - Factory Direct Price - SHOCHEM [shochem.com]

- 6. This compound | Cayman Chemical | Biomol.com [biomol.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Lipid nanoparticle characterization with multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Use of Microfluidics to Prepare Lipid-Based Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]

- 12. allanchem.com [allanchem.com]

- 13. Lipid Nanoparticle (LNP) generation in microfluidics [blog.darwin-microfluidics.com]

- 15. How to measure mRNA-LNP surface charge | Malvern Panalytical [malvernpanalytical.com]

- 16. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. sciex.com [sciex.com]

Synthesis and Characterization of PEG(2000)-C-DMG: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, commonly known as PEG(2000)-C-DMG. This PEGylated lipid is a critical excipient in the formulation of lipid nanoparticles (LNPs) for advanced drug delivery systems, including mRNA vaccines and siRNA therapeutics.[1][2] Its amphiphilic nature, with a hydrophobic dimyristoyl glycerol (B35011) (DMG) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, is essential for stabilizing LNPs, extending their circulation time, and minimizing immunogenicity.[3][4] This document details a plausible synthetic pathway, comprehensive characterization protocols, and key quality attributes.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for formulation development and quality control.

| Property | Value | Reference(s) |

| Chemical Name | α-[3-[[[2,3-bis[(1-oxotetradecyl)oxy]propoxy]carbonyl]amino]propyl]-ω-methoxy-poly(oxy-1,2-ethanediyl) | [5][6] |

| Synonyms | PEG2000-C-DMG, C-DMG-mPEG(2000) | [5] |

| CAS Number | 1019000-64-6 (related structures) | [7] |

| Average Molecular Weight | ~2610.3 g/mol | [6] |

| Molecular Formula | (C₂H₄O)ₙC₃₆H₆₉NO₇ (where n ≈ 45) | [5] |

| Appearance | White to off-white solid or viscous liquid | [7] |

| Purity | Typically ≥95% | [5][6] |

| Solubility | Soluble in Ethanol, Chloroform, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | [6][7] |

| Storage Conditions | -20°C, protected from light and moisture | [7] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process that culminates in the conjugation of a dimyristoyl glycerol lipid anchor to a methoxy-PEG(2000) chain via a stable carbamate (B1207046) linker.[8] The following protocol describes a representative and chemically robust pathway.

Experimental Workflow for Synthesis

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-amino-1,2-dimyristoyl-propanediol (Lipid Amine Intermediate)

-

Protection: Dissolve 3-amino-1,2-propanediol (B146019) in a suitable solvent such as dichloromethane (B109758) (DCM). Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base (e.g., triethylamine) and stir at room temperature to protect the primary amine, yielding Boc-3-amino-1,2-propanediol.

-

Esterification: Dissolve the protected diol in anhydrous DCM. In a separate flask, prepare myristoyl chloride from myristic acid and a chlorinating agent like oxalyl chloride.[9] Add the myristoyl chloride dropwise to the protected diol solution in the presence of a base (e.g., pyridine (B92270) or DMAP) under an inert atmosphere (N₂). Allow the reaction to proceed until completion (monitored by TLC or LC-MS) to form the di-esterified, Boc-protected lipid.

-

Purification: Purify the product using silica (B1680970) gel column chromatography.

-

Deprotection: Dissolve the purified, protected lipid in a solution of trifluoroacetic acid (TFA) in DCM to cleave the Boc protecting group. Remove the solvent and excess acid under reduced pressure to yield the desired lipid amine intermediate, 3-amino-1,2-dimyristoyl-propanediol.

Step 2: Synthesis of mPEG(2000)-Succinimidyl Carbonate (Activated PEG)

-

Activation: Dry mPEG(2000)-OH under vacuum. Dissolve the dried mPEG in anhydrous acetonitrile (B52724).

-

Add N,N'-disuccinimidyl carbonate (DSC) and a base such as triethylamine.

-

Stir the reaction mixture at room temperature under an inert atmosphere for 24-48 hours.

-

Precipitate the product by adding cold diethyl ether, then filter and dry the resulting white solid, mPEG(2000)-Succinimidyl Carbonate, under vacuum.

Step 3: Conjugation and Purification of this compound

-

Conjugation: Dissolve the lipid amine intermediate and the activated mPEG(2000)-Succinimidyl Carbonate in a suitable anhydrous solvent like DCM or chloroform.

-

Add a non-nucleophilic base (e.g., triethylamine) to catalyze the reaction and neutralize any generated acid.

-

Stir the mixture under an inert atmosphere at room temperature for 24-72 hours, monitoring the reaction progress by HPLC. The primary amine of the lipid attacks the activated carbonate of the PEG, displacing the N-hydroxysuccinimide (NHS) group and forming a stable carbamate linkage.

-

Final Purification: Once the reaction is complete, concentrate the solution under reduced pressure. Purify the crude product using column chromatography (e.g., silica gel or a size-exclusion resin) to remove unreacted starting materials and byproducts, yielding the final this compound product.

-

Drying and Storage: Lyophilize the purified product from a suitable solvent (e.g., dioxane) and store at -20°C under an inert atmosphere.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.

Overall Characterization Workflow

Experimental Protocol: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the covalent structure, including the presence of the DMG lipid chains, the PEG backbone, the carbamate linker, and the terminal methoxy (B1213986) group.

-

Methodology:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]

-

Analysis:

-

¹H NMR: Identify characteristic peaks:

-

~0.88 ppm: Terminal methyl groups (-CH₃) of the myristoyl chains.

-

~1.25 ppm: Methylene protons (-(CH₂)ₙ-) of the myristoyl chains.

-

~3.38 ppm: Terminal methoxy group (-OCH₃) of the PEG chain.

-

~3.64 ppm: Repeating ethylene (B1197577) oxide units (-O-CH₂-CH₂-O-) of the PEG backbone.[10]

-

Signals corresponding to the glycerol backbone and the propyl linker protons.

-

A signal corresponding to the NH proton of the carbamate linker.

-

-

¹³C NMR: Confirm the presence of carbonyl carbons from the ester (~173 ppm) and carbamate (~156 ppm) linkages, as well as the characteristic PEG backbone signal (~70 ppm).

-

-

2. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the final product and quantify any impurities.

-

Methodology:

-

System: An HPLC system equipped with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended, as PEGylated lipids lack a strong UV chromophore.[2]

-

Column: A reverse-phase C8 or C18 column.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like trifluoroacetic acid (TFA).

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable organic solvent.

-

Analysis: Inject the sample and analyze the resulting chromatogram. The purity is calculated based on the relative area of the main product peak compared to the total area of all peaks. A purity of >95% is typically required.

-

3. Mass Spectrometry (MS)

-

Objective: To determine the average molecular weight (Mw) and the polydispersity index (PDI) of the polymer.

-

Methodology:

-

Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is the preferred method for analyzing large polymers like this compound.

-

Sample Preparation: Co-crystallize the sample with a suitable matrix (e.g., sinapinic acid or DHB) on a MALDI target plate.

-

Analysis: Acquire the mass spectrum. The spectrum will show a distribution of peaks, each corresponding to a PEG chain of a different length, separated by 44 Da (the mass of one ethylene glycol unit).

-

Data Interpretation: Calculate the average molecular weight from the peak distribution. The characteristic bell-shaped curve confirms the polymeric nature of the PEG chain. The PDI (Mw/Mn) can also be calculated to assess the breadth of the molecular weight distribution.[2]

-

| Characterization Technique | Parameter Measured | Typical Expected Result | Reference(s) |

| ¹H NMR | Chemical Structure Confirmation | Presence of signals for myristoyl chains (~0.88, 1.25 ppm), PEG backbone (~3.64 ppm), and terminal methoxy (~3.38 ppm). | [10][11] |

| HPLC-CAD/ELSD | Purity | ≥95% | [2] |

| MALDI-TOF MS | Average Molecular Weight (Mw) & Polydispersity Index (PDI) | Mw ~2600 Da, with a peak distribution separated by 44 Da. A narrow PDI (typically < 1.1). | [2] |

References

- 1. Incorporating functionalized polyethylene glycol lipids into reprecipitated conjugated polymer nanoparticles for bioconjugation and targeted labeling of cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Synthesis of polyethylene glycol-poly(glycerol carbonate) block copolymeric micelles as surfactant-free drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocols | BroadPharm [broadpharm.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | Cayman Chemical | Biomol.com [biomol.com]

- 7. Chemical Properties And Structural Analysis Of DMG-PEG 2000 [es.sinopeg.com]

- 8. mPEG-DMG (14:0), MW 1,000 | BroadPharm [broadpharm.com]

- 9. US7803397B2 - Polyethyleneglycol-modified lipid compounds and uses thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of PEG(2000)-C-DMG in Lipid Nanoparticle-Mediated Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. A critical component of these formulations is the PEGylated lipid, which plays a multifaceted role in the stability, biodistribution, and ultimate efficacy of the LNP. This technical guide provides an in-depth examination of the mechanism of action of a specific and widely used PEGylated lipid, 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, commonly known as PEG(2000)-C-DMG or DMG-PEG 2000. We will explore its structural significance, its influence on LNP physicochemical properties, and its dynamic role in the in vivo fate of the nanoparticle, from circulation to cellular uptake and endosomal escape. This guide synthesizes quantitative data from multiple studies, presents detailed experimental protocols, and provides visual representations of key mechanistic pathways to offer a comprehensive resource for professionals in the field of drug delivery.

Introduction: The "PEG Dilemma" and the Importance of PEG-Lipid Selection

Polyethylene (B3416737) glycol (PEG) conjugation to lipids, or PEGylation, is a cornerstone of modern nanomedicine. In the context of LNPs, PEG-lipids are incorporated to provide a hydrophilic corona that sterically hinders opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation time.[1][2] This "stealth" characteristic is crucial for enabling the LNP to reach its target tissue. However, this same PEG shield can also impede cellular uptake and endosomal escape, a phenomenon often referred to as the "PEG dilemma".[2][3]

The selection of the PEG-lipid, particularly the length of its lipid anchor, is therefore a critical determinant of the LNP's in vivo performance. This compound, with its C14 (myristoyl) lipid anchors, represents a key innovation in addressing this dilemma.[4][5] Its relatively short lipid chains allow for a transient association with the LNP surface, leading to a "shedding" of the PEG layer in vivo.[4][6] This dynamic behavior is central to its mechanism of action.

Structure and Physicochemical Properties of this compound

This compound is a synthetic lipid consisting of a 1,2-dimyristoyl-sn-glycerol (B53044) (DMG) anchor attached to a polyethylene glycol chain with an average molecular weight of 2000 Daltons.[7] The dimyristoyl (C14) anchor provides a moderately hydrophobic interaction with the lipid core of the LNP, while the PEG chain confers hydrophilicity and steric stabilization.[8][9]

Mechanism of Action: A Stepwise Journey of the LNP

The mechanism of action of this compound in LNPs can be understood as a multi-step process that balances the need for stability in circulation with the requirement for efficient cellular delivery.

LNP Formulation and Stability

During LNP formation, typically through rapid mixing techniques like microfluidics, the amphipathic nature of this compound facilitates the self-assembly of the lipid components and the encapsulation of the nucleic acid payload.[10][11] The PEG corona prevents aggregation of the nanoparticles, ensuring a uniform size distribution and enhancing shelf-life.[1]

In Vivo Circulation and the "PEG Shedding" Hypothesis

Upon intravenous administration, the this compound-containing LNPs exhibit prolonged circulation times compared to non-PEGylated counterparts.[3] However, the key to their efficacy lies in the desorption, or "shedding," of the PEG-lipid from the LNP surface. The C14 anchors of this compound are less hydrophobic than longer-chain anchors like those in DSPE-PEG (C18), leading to a faster dissociation rate in the presence of serum components.[4][6]

Opsonization and Hepatic Targeting

As the PEG shield diminishes, the LNP surface becomes accessible to plasma proteins, a process known as opsonization. A key protein in this process is Apolipoprotein E (ApoE).[12][13] The binding of ApoE to the LNP surface, now exposed due to PEG shedding, facilitates the recognition and uptake by hepatocytes in the liver via the low-density lipoprotein receptor (LDLR).[12][14] This ApoE-mediated pathway is a primary driver of the natural liver tropism of many LNP formulations.

Cellular Uptake and Endosomal Escape

Once bound to the LDLR, the LNP is internalized by the hepatocyte through endocytosis, becoming entrapped within an endosome.[5][15] The acidic environment of the late endosome (pH 5.0-6.0) is a critical trigger for the next step.[16][17] The ionizable lipid component of the LNP, which is neutral at physiological pH, becomes protonated in the acidic endosome.[13] This charge reversal is thought to facilitate the interaction of the LNP with the anionic lipids of the endosomal membrane, leading to membrane fusion and the release of the nucleic acid payload into the cytoplasm.[8][18] While the PEG-lipid has largely shed by this point, any remaining PEG can hinder this process, underscoring the importance of the shedding mechanism.[16]

Quantitative Data on LNP Performance

The choice of PEG-lipid significantly impacts the physicochemical properties and biological activity of LNPs. The following tables summarize comparative data for LNPs formulated with this compound and other commonly used PEG-lipids.

Table 1: Physicochemical Properties of LNPs with Different PEG-Lipids

| PEG-Lipid (Acyl Chain Length) | Ionizable Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| DMG-PEG2000 (C14) | DLin-MC3-DMA | ~80 | < 0.1 | Near-neutral | > 90% | [3] |

| DSG-PEG2000 (C18) | DLin-MC3-DMA | ~85 | < 0.1 | Near-neutral | > 90% | [5] |

| DMG-PEG2000 (C14) | ALC-0315 | ~82 | < 0.1 | Near-neutral | > 95% | [5] |

| DSG-PEG2000 (C18) | ALC-0315 | ~88 | < 0.1 | Near-neutral | > 95% | [5] |

| DMG-PEG2000 (C14) | SM-102 | ~75 | < 0.1 | Near-neutral | > 90% | [1] |

| DSPE-PEG2000 (C18) | SM-102 | ~80 | < 0.1 | Near-neutral | > 90% | [4] |

Table 2: In Vitro Transfection Efficiency

| PEG-Lipid | Ionizable Lipid | Cell Line | Transfection Efficiency (Relative to Control) | Reference |

| DMG-PEG2000 | ALC-0315 | HeLa | Significantly higher than DSG-PEG2000 | [5] |

| DSG-PEG2000 | ALC-0315 | HeLa | Lower than DMG-PEG2000 | [5] |

| DMG-PEG2000 | DLin-MC3-DMA | HeLa | Significantly higher than DSG-PEG2000 | [5] |

| DSG-PEG2000 | DLin-MC3-DMA | HeLa | Lower than DMG-PEG2000 | [5] |

| DMG-PEG2000 | SM-102 | HeLa | Significantly higher than DSG-PEG2000 | [5] |

| DSG-PEG2000 | SM-102 | HeLa | Lower than DMG-PEG2000 | [5] |

Table 3: In Vivo Performance

| PEG-Lipid | Ionizable Lipid | Administration Route | In Vivo Gene Expression (Relative to Control) | Biodistribution | Reference |

| DMG-PEG2000 | ALC-0315 | Intramuscular | Higher than DSG-PEG2000 | Primarily localized at the injection site with some liver accumulation | [5] |

| DSG-PEG2000 | ALC-0315 | Intramuscular | Lower than DMG-PEG2000 | Similar to DMG-PEG2000 | [5] |

| DMG-PEG2000 | DLin-MC3-DMA | Intravenous | Higher than DSG-PEG2000 | Predominantly liver | [3] |

| DSPE-PEG2000 | DLin-MC3-DMA | Intravenous | Lower than DMG-PEG2000 | Longer circulation, reduced liver accumulation compared to DMG-PEG | [3] |

Experimental Protocols

Lipid Nanoparticle Formulation using Microfluidics

This protocol describes the preparation of LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

-

Ionizable lipid (e.g., DLin-MC3-DMA, ALC-0315, or SM-102) dissolved in ethanol (B145695).

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) dissolved in ethanol.

-

Cholesterol dissolved in ethanol.

-

This compound dissolved in ethanol.

-

mRNA dissolved in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

-

Microfluidic mixing device (e.g., NanoAssemblr™).

-

Dialysis cassettes (e.g., 10 kDa MWCO).

-

Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

-

Prepare the lipid mixture in ethanol by combining the ionizable lipid, DSPC, cholesterol, and this compound at a desired molar ratio (e.g., 50:10:38.5:1.5).[10][17]

-

Prepare the aqueous phase containing the mRNA in the low pH buffer.

-

Set up the microfluidic device according to the manufacturer's instructions, with the lipid-ethanol solution in one inlet and the mRNA-aqueous solution in another.

-

Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[10][11] The rapid mixing within the chip induces the self-assembly of the LNPs and encapsulation of the mRNA.

-

Collect the resulting LNP suspension.

-

Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and unencapsulated mRNA.

-

Characterize the LNPs for particle size, PDI, zeta potential, and encapsulation efficiency.

In Vitro Transfection with LNPs

This protocol outlines a general procedure for transfecting mammalian cells with mRNA-loaded LNPs.

Materials:

-

Mammalian cell line (e.g., HeLa, HepG2).

-

Complete cell culture medium.

-

mRNA-loaded LNPs.

-

Multi-well cell culture plates.

-

Assay for detecting protein expression (e.g., luciferase assay, fluorescence microscopy for fluorescent proteins).

Procedure:

-

Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.[1][19]

-

Allow the cells to adhere and grow overnight.

-

On the day of transfection, dilute the mRNA-LNPs to the desired concentration in complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the LNPs.[1]

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

Assess protein expression using the appropriate assay. For example, for luciferase-encoding mRNA, lyse the cells and measure luminescence using a luminometer.[19]

Visualizing the Mechanism of Action

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways involved in the action of this compound LNPs.

Caption: The in vivo journey of a this compound LNP from injection to protein expression.

Caption: A typical experimental workflow for the development and evaluation of LNP formulations.

Conclusion

This compound plays a sophisticated and critical role in the successful delivery of nucleic acids by lipid nanoparticles. Its mechanism of action is a finely tuned balance between providing stability in circulation and enabling efficient cellular uptake and endosomal escape through its unique "shedding" characteristic. The shorter C14 acyl chains of this compound, in comparison to longer chain alternatives, are a key structural feature that dictates this dynamic behavior. Understanding the intricate interplay between the PEG-lipid, other LNP components, and the biological environment is paramount for the rational design of the next generation of LNP-based therapeutics. This guide provides a foundational resource for researchers and developers to advance this exciting field.

References

- 1. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. On the mechanism of tissue-specific mRNA delivery by selective organ targeting nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PegGylated lipids | DC Chemicals [dcchemicals.com]

- 8. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Why do lipid nanoparticles target the liver? Understanding of biodistribution and liver-specific tropism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apolipoprotein E Binding Drives Structural and Compositional Rearrangement of mRNA-Containing Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Different kinetics for the hepatic uptake of lipid nanoparticles between the apolipoprotein E/low density lipoprotein receptor and the N-acetyl-d-galactosamine/asialoglycoprotein receptor pathway | CiNii Research [cir.nii.ac.jp]

- 15. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Endosomal escape and transfection efficiency of PEGylated cationic liposome-DNA complexes prepared with an acid-labile PEG-lipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. sartorius.com [sartorius.com]

The Pivotal Role of PEG(2000)-C-DMG in the Delivery of mRNA Vaccines: A Technical Guide

Abstract

The advent of messenger RNA (mRNA) vaccines represents a paradigm shift in vaccinology, largely enabled by sophisticated delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, and their composition is critical to their success. Among the key components is the PEGylated lipid, which plays a multifaceted role in the formulation, stability, and in vivo performance of the vaccine. This technical guide provides an in-depth examination of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, commonly known as PEG(2000)-C-DMG, a crucial excipient in several mRNA vaccine formulations. We will delve into its structural and functional characteristics, its impact on LNP properties, and the experimental methodologies used to evaluate its function, presenting quantitative data and key experimental workflows to inform researchers and professionals in the field.

Introduction: The Architecture of mRNA-LNP Vaccines

mRNA-based vaccines have revolutionized the approach to infectious disease prevention, as demonstrated by their rapid development and deployment during the COVID-19 pandemic. The inherent instability and immunogenicity of naked mRNA necessitate a protective delivery vehicle. Lipid nanoparticles (LNPs) serve this purpose, encapsulating the mRNA payload and facilitating its delivery into host cells. A typical LNP formulation is composed of four key lipid components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1]

This compound is a PEGylated derivative of 1,2-dimyristoyl-sn-glycerol (B53044) (1,2-DMG).[2][3] It is a synthetic lipid formed by the PEGylation of myristoyl diglyceride.[4] This molecule is amphiphilic, with a hydrophilic polyethylene (B3416737) glycol (PEG) chain and a hydrophobic dimyristoyl glycerol (B35011) (DMG) lipid anchor.[5] This structure allows it to be incorporated into the lipid bilayer of the LNP, with the PEG chains extending from the surface.

The primary functions of this compound in mRNA vaccine delivery are:

-

Steric Stabilization: The hydrophilic PEG chains form a protective layer around the LNP, preventing aggregation and enhancing colloidal stability.[6][7]

-

Prolonged Circulation: This "stealth" layer reduces opsonization and clearance by the mononuclear phagocyte system, thereby extending the circulation half-life of the LNPs.[8][9][10]

-

Controlled Particle Size: The inclusion of PEGylated lipids during formulation helps to control the final size of the LNPs.[11]

Physicochemical Properties and Formulation Data

The precise composition of LNPs is a critical determinant of their efficacy and safety. The molar ratio of the lipid components is carefully optimized for each specific application.

| Component | Chemical Name | Molar Ratio (Example Formulation) | Reference |

| Ionizable Lipid | SM-102 | 50 | [12] |

| Helper Lipid | DSPC | 10 | [12] |

| Cholesterol | Cholesterol | 38.5 | [12] |

| PEGylated Lipid | This compound | 1.5 | [12] |

Table 1: Example Lipid Nanoparticle Formulation for mRNA Delivery.

The physicochemical characteristics of the resulting LNPs are critical for their biological function.

| Parameter | Typical Range | Significance | Reference |

| Particle Size (Diameter) | 180 - 230 nm | Influences cellular uptake and biodistribution. | [13] |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform size distribution. | [13] |

| Encapsulation Efficiency | > 90% | Represents the percentage of mRNA successfully encapsulated within the LNPs. | [1] |

| Zeta Potential | Near-neutral at physiological pH | A neutral surface charge reduces non-specific interactions with biological components. | [14] |

Table 2: Key Physicochemical Properties of mRNA-LNPs containing this compound.

Experimental Protocols

LNP Formulation via Microfluidic Mixing

A widely used method for producing uniform LNPs is through rapid mixing in a microfluidic device.

Protocol:

-

Lipid Phase Preparation: Dissolve the ionizable lipid (e.g., SM-102), helper lipid (e.g., DSPC), cholesterol, and this compound in ethanol (B145695) at the desired molar ratios.[12]

-

Aqueous Phase Preparation: Dilute the mRNA transcript in an acidic aqueous buffer (e.g., acetate (B1210297) buffer, pH 4.0).[15]

-

Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and mount them on a syringe pump connected to a microfluidic mixing cartridge (e.g., PNI Ignite).[12]

-

Rapid Mixing: Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to lipid phase). The rapid mixing of the two phases leads to a change in polarity that drives the self-assembly of the lipids around the mRNA, forming LNPs.

-

Dialysis: The resulting LNP suspension is then dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, resulting in a stable LNP formulation.[13]

Characterization of LNPs

3.2.1. Size and Zeta Potential Measurement

-

Technique: Dynamic Light Scattering (DLS)

-

Protocol:

-

Dilute the LNP suspension in a suitable buffer (e.g., PBS).

-

Transfer the diluted sample to a cuvette.

-

Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.

-

For zeta potential, use an appropriate folded capillary cell and measure the electrophoretic mobility of the particles.[13]

-

3.2.2. mRNA Encapsulation Efficiency

-

Technique: RiboGreen Assay

-

Protocol:

-

Prepare two sets of LNP samples.

-

In one set, add a surfactant (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. The other set remains intact.

-

Add the RiboGreen reagent, a fluorescent dye that binds to nucleic acids, to both sets of samples.

-

Measure the fluorescence intensity of both sets.

-

The encapsulation efficiency is calculated as: ((Fluorescence_disrupted - Fluorescence_intact) / Fluorescence_disrupted) * 100%.

-

The "PEG Dilemma": Immunogenicity and Delivery

While PEGylation is crucial for LNP stability and circulation, it also presents a challenge known as the "PEG dilemma". The PEG chains that provide stealth properties can also hinder cellular uptake and endosomal escape, which are necessary for the mRNA to reach the cytoplasm.[16]

Furthermore, pre-existing or induced anti-PEG antibodies can lead to accelerated blood clearance (ABC) of the LNPs upon subsequent administrations and, in rare cases, hypersensitivity reactions.[8][17] These antibodies can activate the complement system, leading to the opsonization and rapid removal of the LNPs from circulation.[18][19]

The choice of the lipid anchor in the PEGylated lipid influences these effects. This compound, with its C14 lipid tails, is considered to have a relatively transient association with the LNP surface compared to PEGylated lipids with longer acyl chains (e.g., DSPE-PEG with C18 tails).[16][20] This "shedding" of the PEG layer in vivo may be advantageous, as it can expose the underlying lipids, facilitating interaction with apolipoproteins (like ApoE) and subsequent cellular uptake, particularly in the liver.[15]

Signaling and Immunological Implications

The interaction of PEGylated LNPs with the immune system is complex. Anti-PEG antibodies, primarily IgM and IgG, can bind to the PEG on the LNP surface.[17] This can trigger the classical complement pathway, leading to the generation of anaphylatoxins C3a and C5a, which can cause degranulation of mast cells and basophils, contributing to hypersensitivity reactions.[8][17]

Conclusion and Future Directions

This compound is an indispensable component of modern mRNA vaccine delivery systems. Its role in ensuring the stability and bioavailability of LNPs is well-established. However, the potential for immunogenicity and the complexities of the "PEG dilemma" are active areas of research. Future innovations may focus on developing alternative, less immunogenic stealth polymers or modifying the structure of PEGylated lipids to optimize the balance between stability and cellular delivery.[21][22] A thorough understanding of the structure-function relationships of components like this compound is paramount for the design of the next generation of safe and effective nucleic acid therapeutics.

References

- 1. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Cayman Chemical | Biomol.com [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. DMG-PEG 2000 - Wikipedia [en.wikipedia.org]

- 5. Chemical Properties And Structural Analysis Of DMG-PEG 2000 [sinopeg.com]

- 6. purepeg.com [purepeg.com]

- 7. Regulating Immune Responses Induced by PEGylated Messenger RNA–Lipid Nanoparticle Vaccine [ouci.dntb.gov.ua]

- 8. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. Degradable PEG-lipids for lipid nanoparticle mRNA formulation - American Chemical Society [acs.digitellinc.com]

- 12. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]

- 15. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Allergenic components of the mRNA-1273 vaccine for COVID-19: Possible involvement of polyethylene glycol and IgG-mediated complement activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mRNA-LNP COVID-19 Vaccine Lipids Induce Complement Activation and Production of Proinflammatory Cytokines: Mechanisms, Effects of Complement Inhibitors, and Relevance to Adverse Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. drugtargetreview.com [drugtargetreview.com]

In-Depth Technical Guide: Critical Micelle Concentration of PEG(2000)-C-DMG

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the critical micelle concentration (CMC) of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG), a crucial parameter for the formulation of lipid nanoparticles (LNPs) in drug delivery applications. Understanding the CMC is essential for ensuring the stability and performance of these delivery systems.

Core Concept: Critical Micelle Concentration (CMC)

The critical micelle concentration is the concentration of a surfactant above which micelles spontaneously form. Below the CMC, surfactant molecules exist predominantly as monomers in the solution. As the concentration approaches the CMC, these monomers begin to aggregate. Above the CMC, the excess surfactant molecules assemble into micelles, which are colloidal, core-shell structures. For this compound, the hydrophobic dimyristoylglycerol (DMG) moieties form the core of the micelle, while the hydrophilic polyethylene (B3416737) glycol (PEG) chains form the outer corona, interfacing with the aqueous environment. This self-assembly is a key characteristic utilized in drug delivery systems.[1]

Quantitative Data: CMC of this compound

The available data for the critical micelle concentration of PEG-DMG is summarized in the table below. It is important to note that the CMC is highly dependent on the experimental conditions.

| Compound | Solvent System | Method | Approximate CMC (mM) |

| PEG-DMG | 25% v/v ethanol/acetate buffer | Pyrene (B120774) Fluorescence Assay | ~ 0.02 |

| PEG-DMG | 25% v/v ethanol/citrate buffer | Pyrene Fluorescence Assay | ~ 0.02 |

Note: The specific PEG chain length was not explicitly stated in the source document; however, the context of lipid nanoparticle formulation strongly suggests the use of this compound.

Factors Influencing the Critical Micelle Concentration

The CMC of a PEGylated lipid such as this compound is not an absolute value but is influenced by a variety of factors:

-

Structure of the Hydrophobic Group: An increase in the length of the hydrocarbon chains in the hydrophobic anchor (the DMG moiety) leads to a decrease in the CMC. This is because greater hydrophobicity reduces the molecule's solubility in water, promoting micelle formation at lower concentrations.[2]

-

Nature of the Hydrophilic Group: A longer, more hydrophilic PEG chain increases the overall water solubility of the molecule, which in turn increases the CMC.[2][3]

-

Temperature: For many non-ionic surfactants, an increase in temperature can lead to a decrease in the CMC.[2] However, at very high temperatures, the structured water around the hydrophilic head groups can be disrupted, potentially increasing the CMC.[4]

-

pH: The pH of the solution can affect the CMC, particularly for surfactants with ionizable groups.[4]

-

Presence of Additives:

-

Electrolytes: The addition of salts to solutions of ionic surfactants typically decreases the CMC by reducing repulsion between the charged head groups. While this compound is non-ionic, the principle of altered solvent properties can still have an effect.[2][4]

-

Organic Solvents: The presence of organic co-solvents, such as ethanol, can increase the CMC by increasing the solubility of the surfactant monomers in the bulk solution.[2]

-

Experimental Protocols for CMC Determination

The determination of the CMC for PEGylated lipids is most commonly achieved through fluorescence spectroscopy, utilizing probes that exhibit a change in their fluorescent properties in response to the formation of a hydrophobic micellar environment.

Pyrene Fluorescence Assay

This is a widely used method that relies on the sensitivity of the vibrational fine structure of the pyrene emission spectrum to the polarity of its microenvironment.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or methanol).

-

Prepare a stock solution of this compound in the desired aqueous buffer or solvent system.

-

-

Sample Preparation:

-

A series of vials is prepared. To each vial, a small aliquot of the pyrene stock solution is added, and the solvent is evaporated, leaving a thin film of pyrene.

-

Aliquots of the this compound stock solution are serially diluted with the buffer to create a range of concentrations.

-

These solutions are then added to the pyrene-coated vials, ensuring the final pyrene concentration is constant across all samples (typically in the micromolar range).

-

The samples are incubated, often with gentle agitation and protected from light, to allow for the equilibration of pyrene within the solutions.

-

-

Fluorescence Measurement:

-

The fluorescence emission spectra of the samples are recorded using a spectrofluorometer, with an excitation wavelength typically around 335 nm.

-

The intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic bands in the pyrene emission spectrum are measured.

-

-

Data Analysis:

-

The ratio of the intensities of the third to the first peak (I3/I1) is plotted against the logarithm of the this compound concentration.

-

Below the CMC, pyrene is in a polar aqueous environment, resulting in a low I3/I1 ratio.

-

As micelles form, pyrene partitions into the hydrophobic core, leading to a significant increase in the I3/I1 ratio.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve, often calculated as the intersection of the two linear portions of the plot.

-

1,6-Diphenyl-1,3,5-hexatriene (DPH) Fluorescence Assay

This method utilizes the fluorescent probe DPH, which has very low fluorescence in aqueous solutions but exhibits a significant increase in fluorescence intensity when it partitions into the hydrophobic core of a micelle.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of DPH in a water-miscible organic solvent like tetrahydrofuran (B95107) (THF).[5]

-

Prepare a stock solution of this compound in the desired aqueous buffer.

-

-

Sample Preparation:

-

Prepare a series of dilutions of the this compound stock solution in the buffer.

-

Add a small, constant volume of the DPH stock solution to each dilution.[5] The final concentration of the organic solvent should be kept low to minimize its effect on the CMC.[5]

-

The samples are incubated in the dark to allow for the incorporation of DPH into any micelles that have formed.[5]

-

-

Fluorescence Measurement:

-

The fluorescence intensity of each sample is measured using a spectrofluorometer. The excitation wavelength is typically around 350-360 nm, and the emission is monitored at approximately 430 nm.[5]

-

-

Data Analysis:

-

A plot of fluorescence intensity versus the logarithm of the this compound concentration is generated.

-

A sharp increase in fluorescence intensity is observed at the onset of micelle formation.

-

The CMC is determined by the intersection of the two tangent lines drawn from the lower, relatively flat portion of the curve and the steep, rising portion.[5]

-

Visualizations

The following diagrams illustrate the workflow for determining the CMC using the pyrene fluorescence assay and the logical relationship of factors influencing the CMC.

Caption: Workflow for CMC determination using the pyrene fluorescence assay.

Caption: Factors influencing the Critical Micelle Concentration (CMC).

References

- 1. Intrinsic Fluorescence in Peptide Amphiphile Micelles with Protein-Inspired Phosphate Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacy180.com [pharmacy180.com]

- 3. researchgate.net [researchgate.net]

- 4. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 5. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

PEG(2000)-C-DMG: A Technical Overview of Molecular Weight and Polydispersity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular weight and polydispersity of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG(2000)-C-DMG), a critical component in the formulation of lipid nanoparticles (LNPs) for advanced drug delivery systems. Understanding these key physicochemical properties is paramount for ensuring the consistency, stability, and in vivo performance of LNP-based therapeutics.

Core Physicochemical Properties

The molecular characteristics of this compound are fundamental to its function in LNP formulations. The polyethylene (B3416737) glycol (PEG) component provides a hydrophilic shield, influencing the circulation half-life and reducing immunogenicity, while the dimyristoyl glycerol (B35011) (DMG) lipid anchor ensures its stable incorporation into the lipid bilayer of the nanoparticle.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference/Comment |

| Average Molecular Weight ( g/mol ) | ~2509.2 - 2610.3 | Multiple sources report values in this range. The theoretical molecular weight can vary based on the exact number of ethylene (B1197577) glycol repeat units. |

| Molecular Formula | (C₂H₄O)nC₃₆H₆₉NO₇ | The 'n' represents the number of ethylene glycol repeat units, which is approximately 45 for a PEG molecular weight of 2000 Da. |

| Polydispersity Index (PDI) | Typically < 1.2 | Specific PDI values for this compound raw material are not widely published. However, for pharmaceutical-grade PEG polymers, a low PDI is expected, indicating a narrow molecular weight distribution.[1][2] |

Experimental Protocols for Characterization

Accurate determination of the molecular weight and polydispersity of this compound is crucial for quality control and formulation development. The following are detailed methodologies for key characterization experiments.

Molecular Weight and Polydispersity Determination by Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is the most common and powerful technique for determining the molecular weight distribution and, consequently, the polydispersity of polymers like this compound.[3][4][5][6]

Principle: This chromatographic technique separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the column earlier than smaller molecules. By calibrating the system with a series of well-characterized polymer standards, the molecular weight distribution of the sample can be determined.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

GPC/SEC column(s) suitable for the molecular weight range of the polymer (e.g., Ultrahydrogel, PLgel).[7]

-

Differential Refractive Index (DRI) detector, and optionally a Multi-Angle Light Scattering (MALS) detector for absolute molecular weight determination.

-

Viscometer detector (optional, for universal calibration).[7]

Methodology:

-

Mobile Phase Preparation: A suitable solvent in which the PEGylated lipid is soluble and that is compatible with the GPC column is selected. Common mobile phases for PEGylated lipids include tetrahydrofuran (B95107) (THF) or aqueous buffers. The mobile phase should be filtered and degassed.

-

Standard Preparation: A series of narrow-polydispersity PEG standards of known molecular weights are prepared in the mobile phase to create a calibration curve.

-

Sample Preparation: A known concentration of this compound is dissolved in the mobile phase. The solution is filtered through a solvent-resistant syringe filter (e.g., 0.22 µm) to remove any particulate matter.

-

Chromatographic Analysis: The prepared standards and sample are injected into the GPC/SEC system. The system is run under isocratic conditions at a constant flow rate.

-

Data Analysis:

-

A calibration curve of log(Molecular Weight) versus retention time is generated using the data from the PEG standards.

-

The chromatogram of the this compound sample is analyzed to determine its retention time profile.

-

Using the calibration curve, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and peak molecular weight (Mp) are calculated.

-

The Polydispersity Index (PDI) is calculated as the ratio of Mw/Mn.

-

Molecular Weight Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a valuable tool for determining the number-average molecular weight (Mn) of PEGylated lipids by end-group analysis.[8][9][10][11][12]

Principle: By comparing the integral of the signals from the protons of the repeating ethylene glycol units to the integral of the signals from the protons of a specific end-group (in this case, the DMG lipid portion), the average number of repeating units, and thus the molecular weight, can be calculated.

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation: A known amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of an internal standard with a known concentration and a distinct NMR signal may be added for quantitative analysis.

-

NMR Data Acquisition: A standard ¹H NMR spectrum is acquired. Key parameters such as the relaxation delay (D1) should be sufficiently long to ensure full relaxation of all protons for accurate integration.

-

Spectral Analysis:

-

Identify the characteristic proton signals for the repeating ethylene glycol units (typically a large peak around 3.6 ppm).

-

Identify the characteristic proton signals for the DMG lipid anchor (e.g., protons on the glycerol backbone or the terminal methyl groups of the myristoyl chains).

-

Carefully integrate the identified peaks.

-

-

Calculation of Number-Average Molecular Weight (Mn):

-

The ratio of the integral of the PEG repeating units to the integral of the DMG end-group protons is used to calculate the average number of ethylene glycol units (n).

-

The number-average molecular weight is then calculated using the formula: Mn = (n * Molecular Weight of ethylene glycol unit) + Molecular Weight of the DMG-C-moiety.

-

Visualizing the Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of this compound.

This comprehensive approach to characterizing the molecular weight and polydispersity of this compound is essential for maintaining the quality and consistency of LNP formulations, ultimately contributing to the development of safe and effective nanomedicines.

References

- 1. WO2010059661A1 - Methods of determining polydispersity and/or molecular weight distribution of a polyethylene glycol sample - Google Patents [patents.google.com]

- 2. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG | AxisPharm [axispharm.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. Gel permeation chromatography - Wikipedia [en.wikipedia.org]

- 7. agilent.com [agilent.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Determination of Activated PEG Content on Substrate by 1H NMR Assay - www.impactanalytical.com [impactanalytical.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Hydrophilic-lipophilic balance (HLB) of PEG(2000)-C-DMG

An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of PEG(2000)-C-DMG

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) of 1,2-dimyristoyl-sn-glycero-3-PEG(2000)-carbamoyl (this compound), a critical PEGylated lipid used in the formulation of lipid nanoparticles (LNPs) for advanced drug delivery applications, such as mRNA vaccines and siRNA therapeutics.[1][2][3] The HLB system is a fundamental concept for formulators, quantifying the degree to which a surfactant is hydrophilic or lipophilic to predict its behavior in an emulsion.[4] This document details the theoretical calculation of the HLB value for this compound, outlines experimental protocols for its determination, and illustrates its functional role in LNP systems through logical and workflow diagrams. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Introduction to Hydrophilic-Lipophilic Balance (HLB)

The HLB system, first developed by Griffin in 1949, assigns a numerical value to a surfactant to indicate the balance between its hydrophilic (water-loving) and lipophilic (oil-loving) properties.[4][5] This value is instrumental in selecting the appropriate emulsifiers to form stable emulsions.[6] The HLB scale for non-ionic surfactants ranges from 0 to 20.[7]

-

Low HLB (0-6): Predominantly lipophilic, soluble in oil. These are typically used as water-in-oil (W/O) emulsifiers.[4][8]

-

Mid-range HLB (7-9): Act as wetting and spreading agents.[4]

-

High HLB (8-18): Predominantly hydrophilic, soluble in water. These are used as oil-in-water (O/W) emulsifiers, detergents, or solubilizers.[4][8]

This compound: Structure and Function

This compound is an amphiphilic polymer, meaning it possesses both hydrophilic and hydrophobic properties.[9] Its structure consists of two primary components:

-

Hydrophilic Head: A methoxy-terminated polyethylene (B3416737) glycol (mPEG) chain with an average molecular weight of 2000 Daltons. This PEG chain provides a steric barrier, or "stealth" layer, on the surface of LNPs, which helps to reduce opsonization and clearance by the immune system, thereby increasing circulation time.[9][10]

-

Lipophilic Tail: A 1,2-dimyristoyl-sn-glycerol (B53044) (DMG) lipid anchor containing two 14-carbon myristoyl chains.[9][11] This lipid tail anchors the molecule into the lipid bilayer of the nanoparticle.[9]

This unique structure makes this compound a crucial component in LNP formulations, where it plays a key role in particle stability and pharmacokinetics.[1][12][13]

Quantitative Data: HLB of this compound

The HLB value of this compound is not commonly reported in literature and is typically determined theoretically based on its molecular structure. Griffin's method is the most widely used approach for calculating the HLB of non-ionic surfactants containing polyethylene oxide chains.[5][14]

Molecular Weight Data

To calculate the HLB value using Griffin's method, the molecular weights of the hydrophilic portion and the entire molecule are required.

| Component | Description | Average Molecular Weight ( g/mol ) | Source |

| M (Total Molecule) | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 | 2509.20 | [15] |

| Mh (Hydrophilic Portion) | Methoxy Polyethylene Glycol (PEG) | ~2000 | [9] |

| Ml (Lipophilic Portion) | 1,2-dimyristoyl-rac-glycerol (DMG) Anchor | ~509.20 | Calculated |

Calculated HLB Value

The HLB value is calculated using Griffin's formula: HLB = 20 * (Mh / M).[4][7]

| Calculation Method | Formula | Calculation | Resulting HLB Value |

| Griffin's Method | HLB = 20 * (Mh / M) | 20 * (2000 / 2509.20) | ~15.9 |

An HLB value of approximately 15.9 indicates that this compound is a strongly hydrophilic molecule, consistent with its function as a stabilizer for oil-in-water type dispersions like lipid nanoparticles.[4] This high HLB value confirms its role as an O/W emulsifier and solubilizer.[8]

Experimental Protocols for HLB Determination

While theoretical calculations provide a strong estimate, experimental methods can be employed for empirical determination of a surfactant's HLB value.

Griffin's Method (Theoretical Calculation)

This protocol outlines the steps for calculating the HLB value based on molecular weight.

Methodology:

-

Identify the Hydrophilic Portion: For this compound, this is the polyethylene glycol chain.

-

Determine the Molecular Mass of the Hydrophilic Portion (Mh): The average molecular mass of the PEG chain is approximately 2000 g/mol .[9]

-

Determine the Molecular Mass of the Entire Molecule (M): Obtain the total molecular weight of the PEG-lipid conjugate from supplier data sheets or calculate it from the molecular formula. For DMG-PEG 2000, this is approximately 2509.20 g/mol .

-

Apply Griffin's Formula: Calculate the HLB using the equation: HLB = 20 * (Mh / M).[4]

Davies' Method (Theoretical Calculation)

Davies' method calculates the HLB by summing the group numbers of various chemical groups within the molecule.[4][14]

Methodology:

-

Deconstruct the Molecule: Break down the this compound molecule into its constituent chemical groups (e.g., -CH2-, -CH3, -O-, ester groups).

-

Assign Group Numbers: Using a standardized table of Davies' group numbers, assign the corresponding hydrophilic or lipophilic value to each group.

-

Apply Davies' Formula: Calculate the HLB using the equation: HLB = 7 + Σ(hydrophilic group values) - Σ(lipophilic group values).[16] Note: This method is highly dependent on having an accurate and complete table of group numbers for the complex structure of PEGylated lipids.

Emulsion Stability Titration (Experimental Method)

This empirical method involves preparing a series of emulsions with varying HLB values to find the one that shows maximum stability.

Methodology:

-

Prepare Surfactant Blends: Create a series of surfactant blends with known HLB values by mixing a high-HLB surfactant (e.g., Tween 20, HLB 16.7) and a low-HLB surfactant (e.g., Span 80, HLB 4.3) in varying ratios.[6]

-

Select an Oil Phase: Choose an oil phase that is relevant to the intended application (e.g., a lipid mixture used in LNP formulations).

-

Formulate Emulsions: For each surfactant blend, prepare an oil-in-water emulsion with a fixed ratio of oil, water, and the surfactant blend.

-

Assess Stability: Observe the emulsions over time for signs of instability, such as creaming, coalescence, or phase separation. Stability can be quantified by measuring droplet size distribution, turbidity, or by visual inspection.[17][18]

-

Determine Optimal HLB: The HLB of the surfactant blend that produces the most stable emulsion is considered the "Required HLB" of the oil phase, and by extension, the effective HLB of the test surfactant if it were used alone.[18]

Visualization of Workflows and Relationships

LNP Formulation Workflow

The following diagram illustrates a typical workflow for formulating mRNA lipid nanoparticles using a microfluidic mixing technique, a common method that ensures reproducible and controlled particle formation.[19][20][21]

Caption: Workflow for mRNA-LNP formulation via microfluidic mixing.

Role of HLB in LNP Function

The HLB of this compound is directly related to its function in an LNP. The high hydrophilicity of the PEG chain dictates the particle's interaction with its biological environment.

References